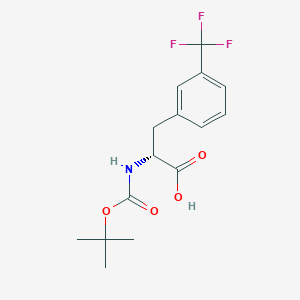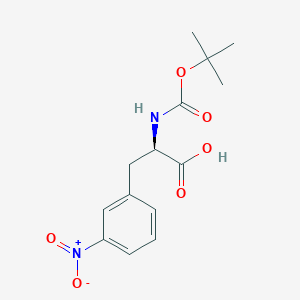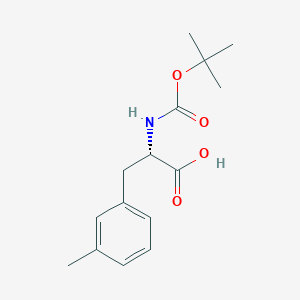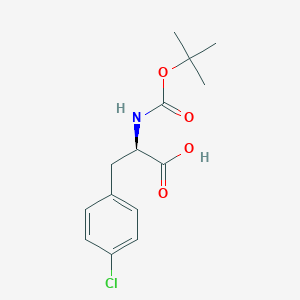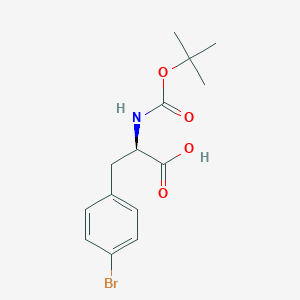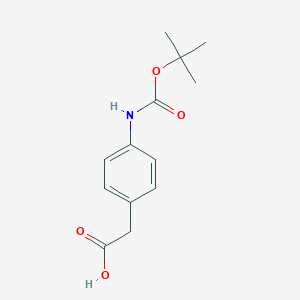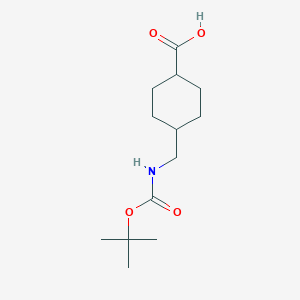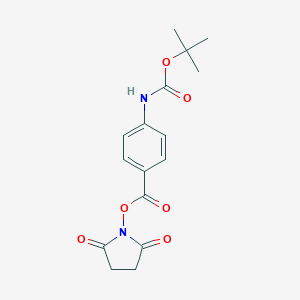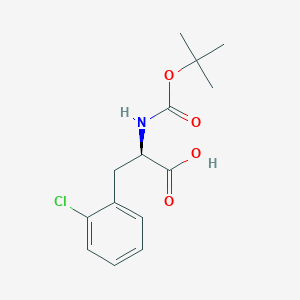
Boc-2-chloro-D-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-2-chloro-D-phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the phenyl ring is substituted with a chlorine atom at the second position. This compound is commonly used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-2-chloro-D-phenylalanine typically involves the protection of the amino group of 2-chloro-D-phenylalanine with a Boc group. This can be achieved by reacting 2-chloro-D-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes the use of automated reactors and purification systems to handle the large volumes and stringent quality requirements.
Chemical Reactions Analysis
Types of Reactions: Boc-2-chloro-D-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Major Products:
Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Deprotection: The primary product is 2-chloro-D-phenylalanine after Boc removal.
Scientific Research Applications
Boc-2-chloro-D-phenylalanine is widely used in scientific research, particularly in:
Peptide Synthesis:
Medicinal Chemistry: It is used in the design and synthesis of pharmaceutical compounds, including enzyme inhibitors and receptor modulators.
Biological Studies: The compound is used to study the effects of chlorine substitution on the biological activity of phenylalanine-containing peptides.
Industrial Applications: It is employed in the production of fine chemicals and as an intermediate in various organic synthesis processes.
Mechanism of Action
The mechanism of action of Boc-2-chloro-D-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation or other reactions. The chlorine substitution on the phenyl ring can influence the compound’s reactivity and interaction with biological targets .
Comparison with Similar Compounds
Boc-2-chloro-L-phenylalanine: The L-enantiomer of Boc-2-chloro-D-phenylalanine, used similarly in peptide synthesis.
Boc-4-chloro-D-phenylalanine: A derivative with chlorine substitution at the fourth position of the phenyl ring.
Boc-phenylalanine: The non-chlorinated version, commonly used in peptide synthesis.
Uniqueness: this compound is unique due to the specific position of the chlorine atom and the D-configuration, which can impart distinct chemical and biological properties compared to its L-enantiomer and other chlorinated derivatives .
Properties
IUPAC Name |
(2R)-3-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUQJNHCVFJMPU-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
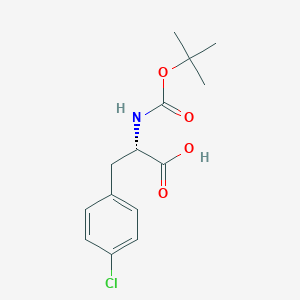
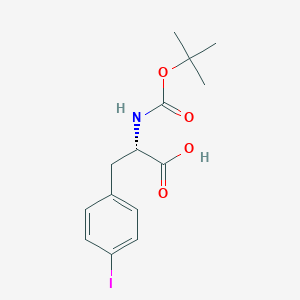
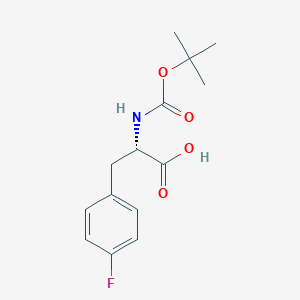
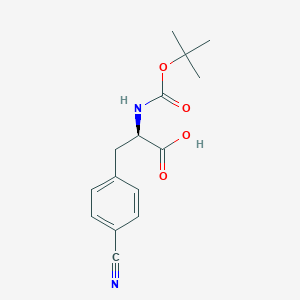
![N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid](/img/structure/B558680.png)
